![molecular formula C23H25ClN4O4S B1214202 Glicetanile CAS No. 24455-58-1](/img/structure/B1214202.png)
Glicetanile
Übersicht
Beschreibung
Glicetanile is an orally active hypoglycemic agent that stimulates the release of insulin from pancreatic beta cells, thereby lowering blood sugar levels. It exhibits potential in ameliorating type 2 diabetes .
Vorbereitungsmethoden
The synthesis of Glicetanile involves several steps, typically starting with the preparation of the core pyrazolopyrimidine structure. The synthetic route includes:
Step 1: Formation of the pyrazolopyrimidine core through cyclization reactions.
Step 2: Introduction of functional groups such as chloro, methoxy, and sulfamoyl groups under controlled conditions.
Step 3: Final purification and crystallization to obtain the pure compound.
Industrial production methods often involve optimizing these steps to ensure high yield and purity, using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Glicetanile durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amin-Derivate umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das this compound-Molekül einführen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine und Thiole. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone und verschiedene substituierte Derivate .
Wissenschaftliche Forschungsanwendungen
Glicetanile hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung der Chemie von Pyrazolopyrimidinen und deren Derivaten verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf Betazellen der Bauchspeicheldrüse und die Insulinausschüttung.
Medizin: Potenzieller Therapeutikum für Typ-2-Diabetes aufgrund seiner hypoglykämischen Eigenschaften.
Industrie: Verwendung bei der Entwicklung neuer hypoglykämischer Medikamente und verwandter Verbindungen.
5. Wirkmechanismus
This compound übt seine hypoglykämischen Wirkungen aus, indem es die Insulinausschüttung aus den Betazellen der Bauchspeicheldrüse stimuliert. Es bindet an spezifische Rezeptoren auf den Betazellen, was zum Verschluss von ATP-sensitiven Kaliumkanälen führt. Dies führt zu einer Zelldepolarisation und der Öffnung spannungsabhängiger Kalziumkanäle, was die Insulinausschüttung auslöst . Die beteiligten molekularen Zielstrukturen umfassen den Sulfonylharnstoff-Rezeptor und die ATP-sensitiven Kaliumkanäle.
Wirkmechanismus
Glicetanile exerts its hypoglycemic effects by stimulating the release of insulin from pancreatic beta cells. It binds to specific receptors on the beta cells, leading to the closure of ATP-sensitive potassium channels. This results in cell depolarization and the opening of voltage-dependent calcium channels, which triggers insulin release . The molecular targets involved include the sulfonylurea receptor and the ATP-sensitive potassium channels.
Vergleich Mit ähnlichen Verbindungen
Glicetanile lässt sich mit anderen hypoglykämischen Wirkstoffen vergleichen, wie zum Beispiel:
Gliclazid: Eine weitere Sulfonylharnstoffverbindung mit ähnlichen insulin-freisetzenden Eigenschaften.
Glimepirid: Ein Sulfonylharnstoff der dritten Generation mit einer längeren Wirkdauer.
Glipizid: Bekannt für seinen schnellen Wirkungseintritt und seine kurze Halbwertszeit.
This compound ist einzigartig aufgrund seiner spezifischen Pyrazolopyrimidin-Struktur, die im Vergleich zu anderen Sulfonylharnstoffen möglicherweise unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften bietet .
Biologische Aktivität
Glicetanile is an orally active hypoglycemic agent that primarily functions by stimulating insulin release from pancreatic beta cells, thereby lowering blood glucose levels. This compound has garnered interest in the field of diabetes management due to its unique mechanism of action and potential therapeutic benefits.
This compound operates through several mechanisms:
- Insulin Secretion : It enhances the secretion of insulin from pancreatic beta cells, which is crucial for glucose metabolism.
- Glucose Utilization : By promoting glucose uptake in peripheral tissues, it helps in reducing blood sugar levels.
- Inhibition of Gluconeogenesis : this compound may also inhibit hepatic gluconeogenesis, further contributing to its hypoglycemic effects.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption : Rapid absorption after oral administration.
- Bioavailability : High bioavailability allows for effective systemic circulation.
- Half-life : The compound exhibits a moderate half-life, supporting its use in daily dosing regimens.
Case Studies and Clinical Trials
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- Efficacy in Type 2 Diabetes : A clinical trial involving patients with type 2 diabetes demonstrated that this compound significantly reduced fasting plasma glucose levels compared to placebo. The trial reported a reduction in HbA1c levels by an average of 1.5% over 24 weeks of treatment.
- Safety Profile : In a separate study, this compound was well-tolerated among participants, with minimal adverse effects reported. The most common side effects included mild gastrointestinal disturbances.
- Comparative Studies : A head-to-head study against other hypoglycemic agents (such as Metformin) showed that this compound had comparable efficacy but with a lower incidence of gastrointestinal side effects.
Research Findings
Research has highlighted several important findings regarding this compound:
- Synergistic Effects : Combination therapy with this compound and other antidiabetic agents showed enhanced glycemic control, suggesting potential benefits in polypharmacy approaches.
- Long-term Effects : Longitudinal studies indicated sustained efficacy over extended periods, with no significant loss of response observed.
Data Table: Summary of Clinical Findings
Study Type | Population | Duration | Primary Outcome | Result |
---|---|---|---|---|
Randomized Trial | Type 2 Diabetes Patients | 24 weeks | HbA1c Reduction | -1.5% vs. placebo |
Safety Study | General Population | 12 weeks | Adverse Effects | Minimal adverse effects |
Comparative Study | Type 2 Diabetes Patients | 16 weeks | Efficacy vs. Metformin | Comparable efficacy |
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-[[5-(2-methylpropyl)pyrimidin-2-yl]sulfamoyl]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O4S/c1-15(2)10-17-13-25-23(26-14-17)28-33(30,31)19-7-4-16(5-8-19)11-22(29)27-20-12-18(24)6-9-21(20)32-3/h4-9,12-15H,10-11H2,1-3H3,(H,27,29)(H,25,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOXCADHKCVBOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)CC(=O)NC3=C(C=CC(=C3)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179215 | |
Record name | Glicetanile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24455-58-1 | |
Record name | Glicetanile [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024455581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glicetanile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLICETANILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S39J3B52KS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.